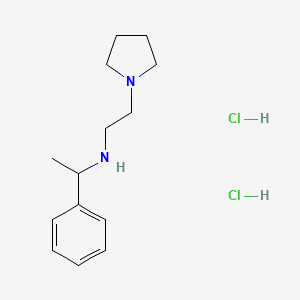![molecular formula C13H17N3O B2801071 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide CAS No. 448223-76-5](/img/structure/B2801071.png)
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” is a chemical compound that is part of the benzodiazole family . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a molecular weight of 255.28 .
Molecular Structure Analysis
The molecular structure of “N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” has been investigated using the B3LYP/6-311++G(d,p) basis set . This method allows for the calculation of the optimized geometrical structure, electronic and vibrational features of the compound .Physical And Chemical Properties Analysis
“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 255.28 .Aplicaciones Científicas De Investigación
- Application : It exhibits anti-inflammatory properties, making it potentially useful for treating arthritis and musculoskeletal disorders .
- Application : N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide combines the pharmacological features of tryptamine with the anti-inflammatory effects of ibuprofen, offering a novel compound with potential therapeutic applications .
- Application : The coupling between ibuprofen and tryptamine via amide bond formation yields N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide, which could be explored further for drug development .
- Background : A related compound, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, acts as a nucleating agent for boosting conductivity in doped films .
- Application : N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide could be part of a broader exploration of novel arylamides with potential biological activities .
Anti-Inflammatory Agents
Biological Activities
Amide Bond Formation
Conductivity Enhancement: (Related Compound):
Novel Arylamides Synthesis
Imidazole-Containing Compounds: (Related Research):
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on the known effects of similar compounds, it may exert its effects by modulating the activity of its target proteins, thereby influencing the cellular processes in which these proteins are involved .
Action Environment
The action, efficacy, and stability of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)13(17)14-8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXZIJMOAMLXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)
![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)

